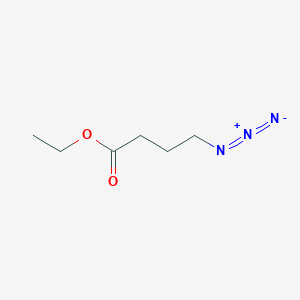

Ethyl 4-azidobutanoate

Descripción general

Descripción

Ethyl 4-azidobutanoate, also known as ethyl 4-azidobutyrate, is an azido derivative of butyric acid, an organic compound with the formula C4H7NO2. It is a colorless liquid with a faint odor and low solubility in water. It is a common intermediate in organic synthesis, and has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Aplicaciones Científicas De Investigación

Biosynthesis of Chiral Drugs

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates, is crucial for producing chiral drugs like statins. The biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate ester to (S)-CHBE is cost-effective, environmentally friendly, and highly efficient in terms of yield and enantioselectivity. Novel carbonyl reductases found in yeast Pichia stipitis have shown promise for industrial production of (S)-CHBE with high enantiomeric excess (Ye, Ouyang, & Ying, 2011).

Biocatalyst Research for ACE Inhibitors

Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE] is significant for synthesizing angiotensin-converting enzyme inhibitors like enalapril. Research in biocatalysis has focused on developing effective synthetic routes for (R)-HPBE, highlighting the importance of this compound in producing heart medication (Zhao, 2008).

Advancements in Enzymatic Synthesis

The enzymatic synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate, key intermediates for drugs like Lipitor, demonstrates the versatility of biocatalysis. Utilizing strains like Bacillus pumilus and Klebsiella pneumomiae, researchers achieved high yields and enantiomeric excess in producing these compounds, paving the way for large-scale synthesis (Jin & Zhang, 2011).

Synthesis of Photochromic Diarylethene Precursors

A novel chemical transformation involving ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate led to the creation of photochromic diarylethene, useful in producing photoactive compounds with desired properties and functions. This highlights ethyl 4-azidobutanoate derivatives' potential in advanced material sciences (Lvov et al., 2017).

Creation of Bicyclic Oxygen Heterocycles

Ethyl (R)-3-hydroxybutanoate's reaction with aldehydes in the presence of TMSOTf led to the formation of bicyclic oxygen heterocycles, showcasing the compound's utility in organic synthesis and pharmaceutical research. This process enables the creation of three new stereogenic centers, essential for developing complex molecular structures (Elsworth & Willis, 2008).

Wine Aroma Research

Ethyl 2-hydroxy-3-methylbutanoate enantiomers were studied for their chemical and sensory characteristics in wines. This research aids in understanding how these compounds influence wine's fruity aroma, although they were found not to contribute significantly to it (Gammacurta et al., 2018).

Mecanismo De Acción

Target of Action

Ethyl 4-azidobutanoate is a simple azide building block . It is used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . .

Mode of Action

As an azide compound, it may participate in click chemistry reactions, specifically in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles . These reactions are often used in drug discovery and bioconjugation applications .

Propiedades

IUPAC Name |

ethyl 4-azidobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-2-11-6(10)4-3-5-8-9-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQNOPCJUCMNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495505 | |

| Record name | Ethyl 4-azidobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51453-79-3 | |

| Record name | Ethyl 4-azidobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

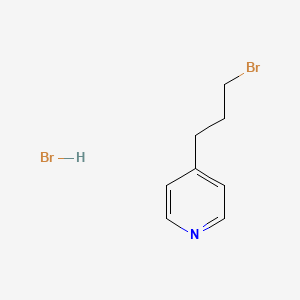

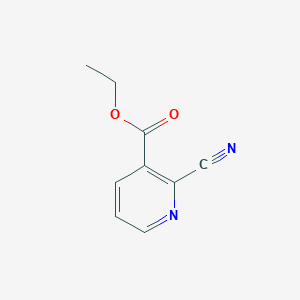

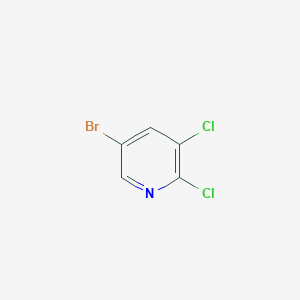

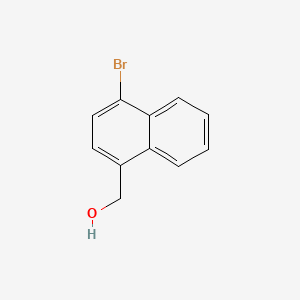

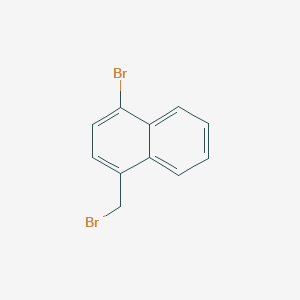

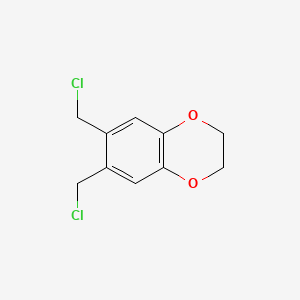

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

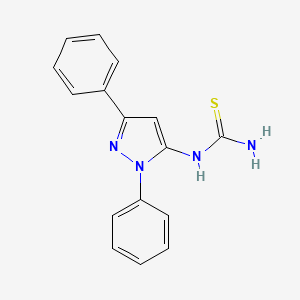

Feasible Synthetic Routes

Q & A

A: The research indicates that the cyclopentadienyl ruthenium complexes, while effective for catalyzing the decomposition of benzylic azides, do not exhibit the same reactivity with Ethyl 4-azidobutanoate []. The study specifically mentions that (2-azidoethyl)benzene and this compound did not undergo the same coupling reaction observed with benzylic azides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)